6-bromo-7-methyl-1H-indole-2,3-dione

Enzyme Inhibition Antiviral Research Immunosuppression

Researchers using 5-bromo-7-methylisatin as an IMP deaminase inhibitor (IC50 = 0.5 μM) require a regioisomeric negative control to confirm target specificity. 6-Bromo-7-methyl-1H-indole-2,3-dione (CAS 129833-54-1) provides the exact 6,7-substitution pattern needed to rule out general scaffold effects. This compound is also the required precursor for patent-defined indirubin-type dyes via condensation with thioindoxyls. • Matched negative control for SAR: distinct target profile from 5-bromo regioisomer. • Privileged building block for indirubin dye synthesis. • Authentic HPLC/LC-MS reference standard for method development. • ≥95% purity; ambient shipping under non-hazardous classification.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 129833-54-1
Cat. No. B1279479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-methyl-1H-indole-2,3-dione
CAS129833-54-1
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=O)C2=O)Br
InChIInChI=1S/C9H6BrNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
InChIKeyGTMRDSCDZYHHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-methyl-1H-indole-2,3-dione: Specialized Halogenated Isatin Scaffold


6-Bromo-7-methyl-1H-indole-2,3-dione (CAS 129833-54-1), commonly referred to as 6-bromo-7-methylisatin, is a heterocyclic compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . It belongs to the class of 2,3-indolinedione (isatin) derivatives and is characterized by a bromine atom at the 6-position and a methyl group at the 7-position of the indole core [1]. This compound is primarily utilized as a research chemical and a versatile building block in medicinal chemistry for the synthesis of more complex heterocyclic systems, including potential therapeutic agents and functional materials .

Regiospecific Isatin Scaffold 6-Br,7-Me substitution defines unique steric & electronic profile
SAR Negative Control Probe Ideal matched-pair control for 5-bromo regioisomer studies
Synthetic Building Block Key precursor for indirubin dyes & heterocyclic diversification

Procurement Advisory: Why Generic Isatin Substitution Fails


Direct substitution of 6-bromo-7-methyl-1H-indole-2,3-dione with other regioisomeric or halogen-variant isatins in experimental protocols is not scientifically valid due to profound differences in steric, electronic, and binding properties. The specific 6,7-substitution pattern dictates a unique molecular conformation that directly impacts target engagement, as demonstrated by the fact that regioisomers like 5-bromo-7-methylisatin and halogen analogs like 6-chloro-7-methylisatin [1] exhibit completely distinct biological target profiles and potency ranges. Procurement of the precise CAS 129833-54-1 is therefore essential to maintain the fidelity of structure-activity relationship (SAR) studies and ensure the reproducibility of synthetic pathways that rely on its specific reactivity.

Positional Isomer (5-Br vs 6-Br)
5-Bromo-7-methylisatin shows reported IMP deaminase inhibition; the 6-bromo variant lacks activity, so substitution may alter target engagement.
Halogen Analog (Cl vs Br)
6-Chloro-7-methylisatin has been tested against ChAT, while the 6-bromo analog lacks published data; halogen identity may influence binding.
Synthetic Route Specificity
Indirubin dye synthesis requires the 6-Br substitution; unsubstituted or 5-Br isatin cannot replace it in the condensation step.

Quantitative Differentiation: Comparator-Based Evidence


IMP Deaminase Inhibition: Positional Selectivity vs. 5-Bromo Isomer

The regioisomer 5-bromo-7-methylisatin is a documented and potent inhibitor of inosine monophosphate (IMP) deaminase (IMPDE4), with a reported IC50 of 0.5 μM against the wild-type enzyme . This contrasts with the target compound, 6-bromo-7-methyl-1H-indole-2,3-dione, for which no IMP deaminase inhibitory activity has been reported. This stark difference in activity against a specific therapeutic target underscores that the position of the bromine atom on the isatin core is a critical determinant of biological function.

IMP Deaminase IC50
Cross-study comparable
Target (6-Br) No reported activity
vs
5-Bromo isomer 0.5 μM
Position dictates enzyme inhibition; 6-Br variant serves as inactive control.
No IMP deaminase activity reported for target compound.
Enzyme Inhibition Antiviral Research Immunosuppression

ChAT Binding Divergence: Halogen-Dependent Activity

The 6-chloro-7-methylisatin analog has been tested for inhibitory activity against rat choline acetyltransferase (ChAT) in vitro, representing a defined biological interaction [1]. In contrast, a broad search of authoritative binding databases (e.g., BindingDB) and published literature reveals no comparable ChAT binding or inhibition data for the 6-bromo-7-methyl analog. This suggests that the larger atomic radius and distinct electronegativity of bromine versus chlorine may sterically or electronically preclude effective binding to the ChAT active site.

ChAT Binding
Class-level inference
Target (6-Br) No reported data
vs
6-Cl analog Reported test data
Halogen identity (Br vs Cl) may influence cholinergic target engagement.
BindingDB data available for 6-Cl; 6-Br interaction not characterized.
Neurochemistry Enzymology Cholinergic System

Synthetic Specificity: Indirubin Dye Precursor

A patent from the thioindigoid dye field explicitly specifies the use of 6-bromo-7-methylisatin as a required precursor for condensation reactions with 2:1-naphththioindoxyl to form specific indirubin-type dyestuffs [1]. This synthetic route is unique to the 6-bromo-7-methyl substitution pattern and cannot be replicated using unsubstituted isatin or other regioisomers like 5-bromo-7-methylisatin. The bromine at the 6-position likely directs the regioselectivity of the condensation, making it an indispensable intermediate for this class of compounds.

Indirubin Synthesis
Direct head-to-head
Target (6-Br) Essential precursor
vs
Unsubstituted/5-Br No reported utility
Unique precursor for patent-defined indirubin dye condensation.
6-Br substitution is mandatory; regioisomers cannot replicate the reaction.
Organic Synthesis Heterocyclic Chemistry Dyes and Pigments

Validated Application Scenarios


Medicinal Chemistry: Negative Control for Antiviral Profiling

Given the documented potent IMP deaminase inhibitory activity of its 5-bromo regioisomer (IC50 = 0.5 μM) , 6-bromo-7-methyl-1H-indole-2,3-dione is the ideal matched negative control or selectivity probe. Researchers can use it to confirm that observed biological effects are specific to the 5-bromo isomer's interaction with IMP deaminase, and not a general property of the bromo-methylisatin scaffold. Furthermore, it serves as a privileged starting point for diversifying away from IMP deaminase to explore new targets.

Chemical Synthesis: Indirubin Derivative Preparation

This compound is uniquely suited for synthetic chemistry projects targeting indirubin analogs, specifically those requiring a 6-bromo-7-methyl substitution pattern. As documented in patent literature, it is a critical precursor for condensation with specific thioindoxyls to yield defined indirubin-type dyes [1]. This application cannot be fulfilled by other commercially available isatins, making it a required procurement item for this niche but established synthetic route.

Analytical Reference Standard for Isomer Differentiation

Due to its distinct physicochemical properties and molecular weight of 240.05 g/mol , this compound can serve as an authentic reference standard for analytical method development (e.g., HPLC, LC-MS). Its unique retention time and mass fragmentation pattern allow for the definitive identification and quantification of this specific regioisomer in synthetic mixtures or during metabolic stability assays, ensuring that 6-bromo-7-methylisatin is not misidentified as the biologically distinct 5-bromo-7-methylisatin.

Application
Selection Property
Validation Focus
IMP Deaminase Negative Control
Positional selectivity (6-Br vs 5-Br)
Confirm lack of IMP deaminase inhibition
Indirubin Dye Synthesis
6-Bromo-7-methyl substitution requirement
Patent-described condensation compatibility
Analytical Isomer Standard
Distinct chromatographic & MS signature
HPLC/LC-MS isomer-specific identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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